molecular formula C16H16N4O2S3 B6529152 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 946275-02-1

3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529152
CAS No.: 946275-02-1
M. Wt: 392.5 g/mol
InChI Key: SWACKSVFRDJHRT-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 946275-02-1 (BI99104)
Molecular Formula: C₁₆H₁₆N₄O₂S₃
Molecular Weight: 392.52 g/mol
Structure: The compound features a pyridazine core substituted at the 3-position with a thiophen-2-yl group and at the 6-position with a piperazine moiety modified by a thiophene-2-sulfonyl group. This sulfonyl group distinguishes it from related derivatives, offering unique electronic and steric properties .

Properties

IUPAC Name

3-thiophen-2-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S3/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWACKSVFRDJHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of thiophene derivatives under specific conditions to form the pyridazine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies. It serves as a building block for more complex molecules.

Biology: Thiophene derivatives are known for their biological activity, and this compound may be investigated for its potential as a therapeutic agent. It could be used in drug discovery and development.

Medicine: The compound's unique structure may make it a candidate for the development of new drugs, particularly those targeting diseases involving sulfur-containing enzymes or pathways.

Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfur atoms in the thiophene rings could play a crucial role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The target compound shares a pyridazine-piperazine scaffold with several analogs, but differences in substituents significantly influence physicochemical and biological properties.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents on Piperazine Bioactivity (Reported)
Target : 3-(Thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine C₁₆H₁₆N₄O₂S₃ 392.52 Thiophene-2-sulfonyl Not explicitly reported
F554-0056 : 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine C₂₁H₂₂N₄OS 402.49 3,4-Dimethylbenzoyl Screening compound (biological assays)
BG13861 : 3-[4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine C₂₁H₁₉N₇OS 417.49 2-Phenyl-1,2,3-triazole-4-carbonyl Not reported
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C₁₇H₁₉Cl₂N₅O 396.28 4-Chlorophenoxypropyl Anti-inotropic, anti-platelet, antimicrobial

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound likely increases water solubility compared to acylated analogs (e.g., F554-0056) but less than hydroxylated derivatives (e.g., ’s propanols).

Biological Activity

3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core with thiophene and piperazine moieties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core : Achieved through cyclization of hydrazine derivatives.
  • Substitution Reactions : Introduction of the thiophene-2-sulfonyl group via sulfonylation reactions.
  • Piperazine Coupling : Nucleophilic substitution to couple the piperazine moiety to the pyridazine core.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antisecretory and Antiulcer Activities

Research has indicated that derivatives of pyridazines, including those structurally related to our compound, exhibit significant gastric antisecretory effects. A study evaluated various pyridazinone derivatives for their ability to reduce gastric acid secretion in pylorus-ligated rats, establishing structure-activity relationships (SAR) that suggest specific functional groups enhance activity .

CompoundActivity TypeTest Model
Pyridazinone Derivative AAntisecretoryPylorus-ligated rat
Pyridazinone Derivative BAntiulcerStress-induced ulcer model

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as receptors or enzymes. This interaction can lead to modulation of biological pathways, including:

  • Signal Transduction : Influencing cellular signaling pathways.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in gastric acid secretion.

Study 1: Gastric Antisecretory Effects

In a controlled experiment, various pyridazine derivatives were tested for their antisecretory properties. The results demonstrated that certain structural modifications significantly enhanced efficacy in reducing gastric acid secretion.

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that the presence of a thiourea or sulfonamide group was crucial for enhancing biological activity. Compounds with these groups showed improved interaction with target receptors compared to those without .

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